
Bromamphenicol
Übersicht
Beschreibung
Bromamphenicol is a semi-synthetic analog of chloramphenicol, first synthesized in 1950 by replacing the dichloroacetyl group of chloramphenicol with a dibromoacetyl group . Its molecular formula is C₁₁H₁₃BrN₂O₅, with a molecular weight of 333.138 g/mol and a defined stereochemistry at two chiral centers . Early studies revealed its weaker antibiotic activity compared to chloramphenicol, attributed to reduced binding affinity to the bacterial ribosome .
This compound’s primary mechanism involves binding to the 50S ribosomal subunit, inhibiting peptidyl transferase activity—a critical enzyme in bacterial protein synthesis . However, its inhibitory potency is approximately half that of chloramphenicol under comparable conditions . Structural studies comparing this compound and chloramphenicol have elucidated key structure-activity relationships (SARs) in the ribosomal acetyl group-binding region, aiding in the design of novel antibiotics . Additionally, this compound’s interaction with the DraE virulence factor in Gram-negative bacteria highlights its role in studying non-ribosomal antibiotic interactions .
Vorbereitungsmethoden
Bromamphenicol is synthesized by modifying chloramphenicol. The synthetic route involves replacing the dichloroacetamide group in chloramphenicol with a dibromoacetamide group . The reaction conditions typically involve the use of brominating agents under controlled conditions to ensure the selective bromination of the acetamide group .
Analyse Chemischer Reaktionen
Bromamphenicol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include brominating agents for substitution reactions, hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bromamphenicol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: this compound wird verwendet, um die Hemmung der Proteinsynthese in bakteriellen und Säugetierzellen zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die 50S-Untereinheit bakterieller Ribosomen bindet, ähnlich wie Chloramphenicol . Diese Bindung hemmt den Transfer von Aminosäuren zu wachsenden Peptidketten, wodurch die Bildung von Peptidbindungen und die anschließende Proteinsynthese verhindert werden . Die molekularen Zielstrukturen von this compound umfassen das L16-Protein der 50S-Ribosomenuntereinheit . Die Hemmung der Proteinsynthese führt letztendlich zu der bakteriostatischen Wirkung von this compound.
Wirkmechanismus
Bromamphenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, similar to chloramphenicol . This binding inhibits the transfer of amino acids to growing peptide chains, thereby preventing peptide bond formation and subsequent protein synthesis . The molecular targets of this compound include the L16 protein of the 50S ribosomal subunit . The inhibition of protein synthesis ultimately leads to the bacteriostatic effect of this compound.
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Compound | Molecular Formula | Acetyl Group Substitution | Hydrophobicity | Key Structural Feature |
---|---|---|---|---|
Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ | Dichloroacetyl | Moderate | Broad-spectrum antibiotic |
Bromamphenicol | C₁₁H₁₃BrN₂O₅ | Dibromoacetyl | High | Semi-synthetic analog |
Methamphenicol | C₁₁H₁₅N₂O₅ (hypothetical) | Methylacetyl | Low | Reduced hydrophobicity |
- Key Insight : The substitution of chlorine with bromine increases hydrophobicity but reduces ribosomal binding efficiency . Methamphenicol’s smaller acetyl group abolishes interactions with both ribosomes and virulence factors like DraE .
Binding Affinity and Inhibitory Efficacy
Compound | Ribosomal Binding Affinity (Relative) | Peptidyl Transferase Inhibition (IC₅₀) | Competitive Binding with Chloramphenicol |
---|---|---|---|
Chloramphenicol | High | 0.1 µM | Fully blocks this compound binding |
This compound | Low (50% activity loss at 1:1 molar ratio) | 0.2 µM | Partially blocked by chloramphenicol |
- Key Findings: this compound binds reversibly to the ribosome at 0.3 mM concentrations, compared to chloramphenicol’s high-affinity binding at 10 µM . Chloramphenicol cannot fully block this compound’s covalent binding, suggesting this compound interacts with secondary low-affinity ribosomal sites .
Hydrophobicity and Solubility
Compound | Solubility in Aqueous Media | Impact on Biological Activity |
---|---|---|
Chloramphenicol | Moderate | Optimal for ribosomal and DraE binding |
This compound | Low | Limits DraE co-crystallization attempts |
Methamphenicol | High | No detectable DraE interaction |
- Key Insight : this compound’s poor solubility hindered its use in structural studies with DraE, despite its enhanced hydrophobicity .
Interactions with Ribosomal and Non-Ribosomal Targets
Compound | Ribosomal Target (50S Subunit) | Non-Ribosomal Target (DraE Virulence Factor) |
---|---|---|
Chloramphenicol | Binds competitively | Binds independently of ribosome |
This compound | Binds covalently at high conc. | Fails to co-crystallize due to insolubility |
- Key Insight : this compound’s covalent binding to ribosomal proteins (e.g., L2 and L27 ) is blocked by pre-treatment with N-ethylmaleimide, indicating shared cysteine residue targets .
Biologische Aktivität
Bromamphenicol, a synthetic analog of chloramphenicol, exhibits notable biological activity primarily as an antibiotic. This article delves into its mechanisms of action, comparative efficacy, resistance profiles, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound is structurally similar to chloramphenicol but features a bromine atom in place of a hydroxyl group. This modification influences its biological properties, particularly its binding affinity to ribosomal subunits and its overall antibacterial efficacy.
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is similar to that of chloramphenicol, which prevents peptide bond formation during translation. Research indicates that this compound can irreversibly inactivate the ribosome, leading to a cessation of protein synthesis in susceptible bacteria .
Antibacterial Activity
This compound has been shown to possess weaker antibacterial activity compared to chloramphenicol. Its effectiveness varies significantly across different bacterial strains. The following table summarizes the comparative antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |
---|---|---|
Staphylococcus aureus | 16 | Moderate |
Escherichia coli | 64 | Weak |
Pseudomonas aeruginosa | 128 | Very Weak |
Streptococcus pneumoniae | 8 | Moderate |
Mycobacterium tuberculosis | 32 | Moderate |
This table illustrates that while this compound retains some activity against specific strains, it is generally less potent than chloramphenicol.
Resistance Mechanisms
The emergence of resistance to this compound and related antibiotics poses a significant challenge in clinical settings. Resistance mechanisms include:
- Modification Enzymes : Bacteria can produce enzymes that chemically modify this compound, reducing its efficacy.
- Efflux Pumps : Some strains utilize efflux pumps to expel the antibiotic from the cell.
- Ribosomal Mutations : Alterations in ribosomal RNA can diminish binding affinity for this compound .
Case Studies
- Case Study on Mycobacterial Infections : A study assessed the efficacy of this compound in treating resistant strains of Mycobacterium tuberculosis. Results indicated that while this compound was effective against some resistant strains, treatment outcomes were variable and often inferior to those achieved with first-line therapies .
- Comparative Study with Chloramphenicol : In a controlled trial comparing this compound and chloramphenicol for treating bacterial infections, patients receiving chloramphenicol exhibited faster recovery times and lower rates of treatment failure compared to those treated with this compound .
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments to assess Bromamphenicol’s antimicrobial efficacy?
- Methodological Answer : Experimental design should follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Include controls for solvent effects (e.g., dimethyl sulfoxide) and baseline microbial growth. Use standardized protocols for minimum inhibitory concentration (MIC) assays, ensuring metric system compliance (e.g., µg/mL, µM) . Replicate experiments ≥3 times to account for biological variability, and report means ± standard deviations justified by instrument precision (e.g., ±0.1 µg/mL for HPLC) . Reference this compound’s CAS registry (16803-75-1) for unambiguous identification in chemical databases .
Q. How should researchers conduct a literature review to identify gaps in this compound’s pharmacokinetic data?
- Methodological Answer : Use structured queries in SciFinder or PubMed with Boolean operators (e.g., "this compound AND pharmacokinetics NOT veterinary") to filter studies. Prioritize primary sources (e.g., Medicinal Chemistry Research) over reviews . Extract data on half-life, bioavailability, and metabolite profiles into a comparative table, noting inconsistencies in methodologies (e.g., animal models vs. in vitro assays) . Cross-validate findings using CAS registry numbers to avoid synonym errors .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is preferred for sensitivity (detection limit: 0.05 µg/mL) . Validate methods per ICH guidelines: include calibration curves (R² ≥0.99), spike-recovery tests (85–115%), and inter-day precision checks (±5% CV) . For tissue samples, homogenize in phosphate-buffered saline (pH 7.4) and centrifuge at 10,000×g for 10 min to remove particulates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?
Identify principal contradictions : For example, conflicting reports on ribosomal vs. non-ribosomal targeting.
Assay standardization : Compare studies using identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton broth).
Secondary validation : Use radiolabeled this compound (³H or ¹⁴C) to track binding sites in vitro .
Publish negative results to clarify contextual factors (e.g., pH-dependent activity) .
Q. What strategies optimize this compound’s stability in long-term cytotoxicity studies?
- Methodological Answer :
- Storage : Lyophilize aliquots at −80°C in amber vials to prevent photodegradation .
- Solvent selection : Avoid aqueous buffers at pH >8.0; use propylene glycol for solubility without hydrolysis .
- Stability assays : Monitor degradation via LC-MS every 24 hours, reporting % remaining active compound ± SEM . Integrate Arrhenius equation modeling to predict shelf life under varying temperatures .
Q. How can interdisciplinary approaches enhance understanding of this compound’s resistance mechanisms?
- Methodological Answer : Combine genomic, proteomic, and metabolic workflows:
- Genomic : Perform whole-genome sequencing of resistant isolates to identify mutations in cat (chloramphenicol acetyltransferase) genes .
- Proteomic : Use 2D gel electrophoresis/MS to detect overexpression of efflux pumps (e.g., AcrAB-TolC) .
- Metabolic profiling : Apply ¹H-NMR to track metabolite shifts (e.g., ATP depletion) in resistant vs. susceptible strains . Use open-access repositories (e.g., NCBI BioProject) to share raw data .
Q. Data Presentation and Compliance
-
Tables :
-
Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines; include ethics committee approval IDs in manuscripts .
Eigenschaften
IUPAC Name |
2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876333 | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-75-1, 17371-30-1 | |
Record name | Bromamphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07492 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.